Product packaging for 6-methoxy-2-methyl-4H-chromen-4-one(Cat. No.:CAS No. 65547-58-2)

6-methoxy-2-methyl-4H-chromen-4-one

Cat. No.: B11909933
CAS No.: 65547-58-2
M. Wt: 190.19 g/mol
InChI Key: KMFVWJYBXCLURH-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-4H-chromen-4-one (CAS Number: 65547-58-2) is a chemical compound belonging to the chromone family, a class of heterobicyclic structures that serve as fundamental building blocks in medicinal chemistry . Chromones are characterized by a benzopyran-4-one core and are recognized for their diverse biological potential . This specific derivative has a molecular formula of C 11 H 10 O 3 and a molecular weight of 190.199 g/mol . Chromone scaffolds, such as this one, are of significant interest in scientific research for the isolation, design, and synthesis of novel lead compounds . This compound has been utilized as a key starting material or intermediate in chemical synthesis. For instance, it serves as a precursor in palladium-catalyzed conjugate addition reactions with arylboronic acids to produce flavanone derivatives containing a fully-substituted carbon center . Furthermore, it can be used to synthesize more complex structures, such as (E)-6-methoxy-2-(3,4,5-trimethoxystyryl)-4H-chromen-4-one, through various chemical transformations . Researchers value these chromone derivatives for their potential as versatile intermediates in developing molecules with targeted biological activities. Please Note: This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O3 B11909933 6-methoxy-2-methyl-4H-chromen-4-one CAS No. 65547-58-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65547-58-2

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

6-methoxy-2-methylchromen-4-one

InChI

InChI=1S/C11H10O3/c1-7-5-10(12)9-6-8(13-2)3-4-11(9)14-7/h3-6H,1-2H3

InChI Key

KMFVWJYBXCLURH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=CC(=C2)OC

Origin of Product

United States

Physicochemical and Spectroscopic Profile

The fundamental properties of 6-methoxy-2-methyl-4H-chromen-4-one are crucial for its identification, characterization, and application in research.

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol

Synthesis and Manufacturing

The primary method for synthesizing 6-methoxy-2-methyl-4H-chromen-4-one and related chromone (B188151) derivatives is the Pechmann condensation. This classic named reaction in organic chemistry involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org

In a variation known as the Simonis chromone cyclization, the reaction of phenols and β-ketoesters in the presence of phosphorus pentoxide yields a chromone. wikipedia.org This method specifically activates the ketone in the ketoester for reaction with the hydroxyl group of the phenol first. wikipedia.org

Chemical Reactivity and Derivative Formation

The chromen-4-one core of 6-methoxy-2-methyl-4H-chromen-4-one possesses distinct sites of reactivity that allow for the synthesis of a wide range of derivatives. The carbonyl group, the double bond in the pyrone ring, and the aromatic ring are all amenable to chemical modification.

For example, the carbonyl group can undergo reactions typical of ketones. The double bond can participate in addition reactions. Furthermore, the benzene (B151609) ring can undergo electrophilic substitution reactions, although the existing methoxy (B1213986) group will direct incoming substituents to specific positions. These derivatization strategies are crucial for developing new compounds with tailored biological activities.

In Vitro and in Vivo Research

Systematic Nomenclature and Common Research Designations of this compound

The unambiguous identification of a chemical compound is paramount in scientific discourse. For the molecule , the systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound . This name precisely describes the molecular architecture: a chromen-4-one core with a methoxy (B1213986) group attached at the 6th position and a methyl group at the 2nd position.

In research and commercial contexts, this compound may be referred to by various designations. While a comprehensive list of all research codes is not exhaustively available, it is often indexed by its Chemical Abstracts Service (CAS) Registry Number, which is a unique identifier. For instance, a closely related compound, 6-methoxy-2-phenyl-4H-chromen-4-one, is also known as 6-methoxyflavone (B191845) and has the CAS number 26964-24-9. molport.comcookechem.com Another related structure, 6-methoxy-4H-chromen-4-one, is identified by CAS number 59887-88-6. sigmaaldrich.com

Table 1: Nomenclature and Identifiers for this compound and Related Compounds

Systematic Name Common/Alternative Name(s) CAS Registry Number
This compound - Not explicitly found
6-methoxy-2-phenyl-4H-chromen-4-one 6-Methoxyflavone 26964-24-9 molport.comcookechem.com
6-methoxy-4H-chromen-4-one - 59887-88-6 sigmaaldrich.com
2-methyl-4H-chromen-4-one - 5751-48-4 sigmaaldrich.com
6-methoxy-2-phenethyl-4H-chromen-4-one 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)- 84294-89-3 nist.gov

Classification within the Chromone (B188151) and Flavonoid Chemical Spaces for Research Context

This compound belongs to the broad class of organic compounds known as chromones . The core of this class is the 4H-chromen-4-one (also known as 1,4-benzopyrone) structure, which consists of a benzene (B151609) ring fused to a γ-pyrone ring.

The position of substituents on the chromone scaffold dictates further classification. When a phenyl group is present at the 2-position of the chromone ring, the resulting compounds are classified as flavones , a major subclass of flavonoids. Therefore, while this compound is a chromone, a closely related analog, 6-methoxy-2-phenyl-4H-chromen-4-one, is classified as a flavone (B191248). molport.comcookechem.com This distinction is crucial as flavonoids are a well-studied class of natural products with a wide range of biological activities. The study of simpler chromones like the 2-methyl substituted variant provides valuable insights into the structure-activity relationships within the broader flavonoid chemical space.

The chromone and flavonoid families are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties. mdpi.com

Key Structural Attributes of this compound and Their Significance in Biological Studies

The biological potential of this compound is intrinsically linked to its specific structural features. Each substituent on the chromone core plays a role in defining its chemical properties and, consequently, its interactions with biological systems.

The Chromone Core: The planar, bicyclic system of the chromone core is a key feature. This planarity can facilitate intercalation into DNA or binding to flat receptor surfaces. The presence of the carbonyl group (C=O) at position 4 and the oxygen heteroatom in the pyrone ring allows for hydrogen bonding, which is a critical interaction in many biological processes.

The Methoxy Group at Position 6: The electron-donating methoxy group (-OCH3) at the 6-position of the benzene ring significantly influences the electron density distribution of the entire molecule. This can modulate the molecule's antioxidant potential and its ability to interact with various enzymes and receptors. mdpi.com For instance, in related flavonoid structures, methoxy groups have been shown to impact antioxidant activity. mdpi.com

The combination of these structural attributes creates a unique electronic and steric profile for this compound, which is the basis for its exploration in various biological studies. For example, derivatives of 4H-benzo[h]chromene with methoxy substitutions have been investigated for their cytotoxic effects on cancer cell lines. mdpi.com

Conformational Analysis and Stereochemical Considerations in this compound Research

Conformational Analysis: The core chromone ring system is largely planar. X-ray crystallography studies on related chromone derivatives, such as 6-methoxy-4-methyl-2H-chromen-2-one, have shown that the molecule is approximately planar. nih.govresearchgate.net This planarity is a key feature, as significant deviations would impact its interaction with biological targets. The methoxy and methyl groups attached to this rigid core have rotational freedom. The conformation of the methoxy group, specifically the orientation of the methyl group relative to the benzene ring, can be a subject of interest in detailed computational studies, although it is generally considered to have a relatively low energy barrier to rotation.

Stereochemical Considerations: this compound itself does not possess any stereocenters and is therefore an achiral molecule. This simplifies its synthesis and analysis as there are no enantiomers or diastereomers to consider. However, it is important to note that related dihydro-4H-chromen-4-one structures, such as 6-methoxy-2-methyl-2,3-dihydro-4H-chromen-4-one, do have a stereocenter at the 2-position, leading to the existence of enantiomers. sigmaaldrich.com The stereochemistry of such reduced analogs can be a critical factor in their biological activity. Therefore, while the parent compound is achiral, stereochemical considerations become highly relevant when exploring its derivatives.

Classical and Established Synthetic Routes to this compound

Traditional methods for synthesizing the chromone core often involve multi-step procedures. These established routes, while foundational, typically require specific starting materials and reaction conditions.

Multi-Step Synthesis Approaches and Reaction Mechanisms

A common multi-step synthesis begins with a substituted phenol (B47542), which undergoes a series of transformations to build the chromone ring system. udel.edu For the synthesis of this compound, a key starting material is a methoxy-substituted phenol. researchgate.net

The general mechanism often involves the formation of an enamino ketone from a 1-(2-hydroxyphenyl)ethanone derivative, followed by cyclization to form the chromone ring. organic-chemistry.org Another established method is the intramolecular Wittig reaction of acylphosphoranes derived from O-acylsalicylic acids. organic-chemistry.org

A specific example of a multi-step synthesis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, starts from 4-methoxyaniline and proceeds through cyclization, nitration, and chlorination steps. atlantis-press.com While not the exact target compound, this illustrates the multi-step nature of classical heterocyclic synthesis. youtube.comlibretexts.orgyoutube.com

Optimized Reaction Conditions and Yield Enhancements in Traditional Synthesis

Optimizing reaction conditions is crucial for improving the efficiency of traditional synthetic methods. researchgate.net For instance, in the synthesis of chromone derivatives, microwave irradiation has been employed to shorten reaction times and increase yields. researchgate.netresearchgate.net The use of specific catalysts, such as T3P®, can also facilitate the cyclization step in high purity. organic-chemistry.org

In the synthesis of 2-methyl-4-methoxydiphenylamine, an intermediate for other compounds, optimization of reactant ratios, temperature, and catalyst amount was shown to significantly enhance the yield. osti.gov Specifically, using an excess of cyclohexanone (B45756) and a Pd/C catalyst at 160°C were found to be optimal. osti.gov

The table below summarizes some optimized conditions found in the literature for reactions related to chromone synthesis.

Reaction TypeCatalystSolventTemperature (°C)Yield (%)Reference
CyclizationT3P®-MicrowaveHigh organic-chemistry.org
Carbonylative CyclizationPd complexDMSO120Very Good organic-chemistry.org
DehydrogenationIron(III)chloride, TBN, NHPI--High organic-chemistry.org
MMDPA Synthesis5 wt% Pd/CXylene160- osti.gov

Modern and Sustainable Synthetic Strategies for this compound

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. This has led to the application of green chemistry principles, novel catalytic systems, and advanced processing technologies in the synthesis of chromones.

Green Chemistry Principles Applied to Chromone Scaffold Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. acs.org Key principles include waste prevention, maximizing atom economy, and using renewable feedstocks and safer solvents. acs.orgijpsjournal.com

In the context of chromone synthesis, green approaches include:

Use of Greener Solvents: Replacing hazardous solvents like DMF and CH2Cl2 with more environmentally benign alternatives. skpharmteco.com Water has been explored as a solvent for some chromone synthesis reactions. organic-chemistry.org

Waste Reduction: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy). acs.org

Renewable Feedstocks: Utilizing biomass, plant extracts, or agricultural waste as starting materials or sources of catalysts. ijpsjournal.com

Energy Efficiency: Employing methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption. researchgate.net

Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, is another emerging green technique that has been applied to the synthesis of heterocyclic compounds. nih.gov

Catalytic Synthesis Methods for Improved Efficiency and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to higher efficiency and selectivity. msu.edu For chromone synthesis, various catalytic systems have been developed.

Palladium-catalyzed reactions, such as cyclocarbonylation of o-iodophenols with terminal acetylenes, have proven to be highly efficient for producing chromones in excellent yields. organic-chemistry.org Iron(III) chloride has also been used to catalyze the 6-endo-dig cyclization of 2-propargylphenol derivatives to form chromenes. msu.edu

Organocatalysis, which uses small organic molecules as catalysts, represents a metal-free approach. For example, the Kabbe condensation to synthesize 2,2-dialkylchroman-4-ones can be achieved using organocatalysts at ambient temperature. orgsyn.org

The following table highlights some catalytic methods used in the synthesis of chromene and chromone derivatives.

Catalyst TypeSpecific CatalystReaction TypeKey AdvantagesReference
Transition MetalPalladium complexesCyclocarbonylationHigh efficiency, good yields organic-chemistry.org
Transition MetalIron(III) chlorideCyclizationGood yields for specific substrates msu.edu
OrganocatalystPyrrolidine/Butyric AcidKabbe CondensationMild conditions, ambient temperature orgsyn.org
BiocatalystEnzymesVariousHigh specificity, reduced need for protecting groups acs.orgijpsjournal.com

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, or continuous manufacturing, offers several advantages over traditional batch processing, particularly for scaling up production. cordenpharma.comnih.gov In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature and mixing. copadata.com This enhanced control can lead to improved product consistency, higher yields, and enhanced safety, especially for highly exothermic or hazardous reactions. cordenpharma.comyoutube.com

The benefits of flow chemistry for pharmaceutical ingredient synthesis include:

Enhanced Safety: The small reaction volumes minimize the risks associated with hazardous reagents and runaway reactions. cordenpharma.comyoutube.com

Scalability: Production can be easily scaled by running the process for longer durations. youtube.com

Flexibility: Modular designs allow for easy modification and adaptation of the synthetic route. youtube.com

While specific applications of flow chemistry for the large-scale production of this compound are not extensively detailed in the provided search results, the principles of flow chemistry are highly applicable to the synthesis of this and other active pharmaceutical ingredients. nih.gov The transition from batch to continuous processing is a significant trend in chemical manufacturing, driven by the need for more efficient, safer, and sustainable production methods. youtube.com

Derivatization and Functionalization Strategies for this compound Analogs

The core structure of this compound serves as a versatile scaffold for chemical modifications aimed at exploring and optimizing its biological properties. These strategies are crucial for developing new therapeutic agents and research tools.

Regioselective Modifications and Substituent Introduction

Regioselective modifications are critical in the synthesis of chromen-4-one derivatives to control the position of newly introduced functional groups, which in turn influences the molecule's interaction with biological targets.

The introduction of substituents at various positions of the chromen-4-one ring system is a key strategy for modulating the biological activity of these compounds. For instance, the synthesis of 2-aryl-4H-thiochromen-4-one derivatives has been achieved through a cross-coupling reaction of 2-sulfinyl-thiochromones with arylboronic acids. acs.org This method allows for the introduction of a wide range of functionally substituted aryl groups at the 2-position. acs.org

Furthermore, the base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones provides a facile route to 3-sulfonyl-4H-chromenes, incorporating sulfonyl groups into the heterocyclic scaffold. beilstein-journals.org The reaction conditions are mild, and the starting materials are readily available. beilstein-journals.org Research has also demonstrated that the nature of substituents on the chromen-4-one scaffold significantly impacts its biological activity. For example, in a series of substituted chromone and chroman-4-one derivatives evaluated as SIRT2 inhibitors, it was found that larger, electron-withdrawing groups at the 6- and 8-positions, along with an alkyl chain of three to five carbons at the 2-position, were crucial for high potency. acs.org

The table below summarizes various regioselective modifications and the types of substituents introduced onto the chromen-4-one scaffold.

Position of ModificationType of Substituent IntroducedSynthetic MethodReference
2Aryl groupsCross-coupling of 2-sulfinyl-thiochromones with arylboronic acids acs.org
3Sulfonyl groupsBase-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones beilstein-journals.org
6, 8Electron-withdrawing groupsBase-mediated aldol (B89426) condensation acs.org
6AminoflavonesReductive amination of 6-aminoflavone (B1602494) with various aldehydes tandfonline.com

Synthesis of Prodrugs and Conjugates for Research Applications

The synthesis of prodrugs and conjugates of this compound analogs is a strategic approach to enhance their therapeutic potential and facilitate research into their mechanisms of action. Prodrugs are inactive or less active precursors that are metabolized in the body to release the active drug. This strategy can improve pharmacokinetic properties such as absorption and distribution.

One area of interest is the development of prodrugs that can be activated by specific enzymes, such as monoamine oxidase (MAO), which is implicated in neurodegenerative diseases. vt.edu For instance, the synthesis of benzimidazolyl and indazolyl prodrugs has been explored to target MAO. vt.edu While not directly involving this compound, these principles can be applied to its derivatives.

Conjugation of the chromen-4-one scaffold to other molecules can also yield compounds with novel properties. For example, the synthesis of ferrocenoyl-adenine conjugates has been reported, where the regioselectivity of the acylation reaction is influenced by the substituent at the N6-position of adenine. beilstein-journals.org This demonstrates how the chromen-4-one core could be linked to biomolecules to create targeted agents.

The following table outlines examples of prodrug and conjugate synthesis strategies that could be adapted for this compound derivatives.

StrategyTarget/PurposeExample of Chemical Linkage/ReactionReference
Prodrug SynthesisEnzyme-activated release (e.g., by MAO)Synthesis of N-substituted derivatives designed for metabolic cleavage vt.edu
Conjugate SynthesisTargeted delivery or combined therapeutic effectsAcylation of biomolecules (e.g., adenine) with a ferrocenoyl chloride beilstein-journals.org

Library Synthesis and Combinatorial Chemistry for SAR Exploration

Combinatorial chemistry and the synthesis of compound libraries are powerful tools for exploring the structure-activity relationships (SAR) of this compound analogs. These approaches allow for the rapid generation of a large number of structurally related compounds, which can then be screened for biological activity.

The development of a combinatorial library of 4-aryl-4H-chromenes has been used to identify compounds with anti-proliferative properties against various cancer cell lines. researchgate.net This highlights the utility of library synthesis in discovering new bioactive molecules. Similarly, a series of substituted chromone and chroman-4-one derivatives were synthesized to explore the SAR for SIRT2 inhibition, revealing key structural features required for potency. acs.org

Mixture-based synthetic combinatorial libraries have also been employed to discover novel antibacterial agents, demonstrating the power of this approach in identifying hits from a vast chemical space. nih.gov The synthesis of diverse thioflavone libraries for pharmaceutical research has also been proposed, utilizing a flexible cross-coupling methodology. acs.org

The table below provides examples of library synthesis approaches used for SAR exploration of chromen-4-one derivatives.

Library TypeSynthetic ApproachApplicationReference
4-Aryl-4H-chromenesMulti-component one-pot synthesisAnti-proliferative activity screening researchgate.net
Substituted chromone/chroman-4-onesOne-step base-mediated aldol condensationSAR studies for SIRT2 inhibition acs.org
Bis-cyclic guanidinesScaffold-ranking library approachDiscovery of broad-spectrum antibacterial agents nih.gov
ThioflavonesCross-coupling of 2-sulfinyl-thiochromones and arylboronic acidsPharmaceutical research acs.org

Anti-inflammatory Activities of this compound in In Vitro and Animal Models

The anti-inflammatory effects of chromen-4-one derivatives are a significant area of investigation. While direct studies on this compound are limited, research on analogous compounds provides valuable insights into its potential mechanisms of action.

Modulation of Pro-inflammatory Cytokines and Mediators (e.g., TNF-α, IL-6, NO)

Research on a series of novel 2-phenyl-4H-chromen-4-one derivatives has demonstrated their potential to modulate key inflammatory molecules. In a study involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a model for inflammation, one of the synthesized derivatives was found to downregulate the expression of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov These three molecules are critical mediators of the inflammatory response. The overproduction of pro-inflammatory cytokines is a hallmark of many inflammatory diseases. nih.gov The study further confirmed in an animal model of LPS-induced inflammation that the administration of this derivative could significantly decrease the serum levels of IL-6 and TNF-α. nih.gov

It is important to note that this research was conducted on derivatives of 2-phenyl-4H-chromen-4-one, and while indicative of the potential of the chromen-4-one scaffold, specific studies on this compound are required to confirm these activities.

Inhibition of Inflammatory Enzymes (e.g., COX, LOX)

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. A study on a flavone derivative, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, which shares the chromen-4-one core structure, exhibited inhibitory activity against both COX-1 and COX-2 enzymes, with a notable selectivity towards COX-2. mdpi.com This compound also demonstrated inhibition of 5-LOX. mdpi.com Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.govmdpi.com

Another study focusing on 2-substituted 3,7-dihydroxy-4H-chromen-4-one also reported inhibitory effects on COX-1, COX-2, and 5-LOX. mdpi.com However, direct experimental data on the inhibitory effects of this compound on COX and LOX enzymes is not currently available in the reviewed literature.

Effects on Immune Cell Activation and Signaling Pathways

The anti-inflammatory effects of chromen-4-one derivatives appear to be linked to their ability to modulate critical signaling pathways within immune cells. Research on 2-phenyl-4H-chromen-4-one derivatives has shown that their anti-inflammatory action is mediated through the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.gov LPS, a component of bacterial cell walls, activates TLR4, which in turn triggers downstream signaling cascades, including the MAPK pathway, leading to the production of pro-inflammatory cytokines. nih.gov The studied derivative was found to reverse the LPS-induced phosphorylation of p38, JNK, and ERK, which are key components of the MAPK pathway. nih.gov

While these findings on related compounds are promising, specific studies are needed to determine if this compound exerts its potential anti-inflammatory effects through similar modulation of immune cell signaling.

Antioxidant Potential of this compound in Pre-clinical Assays

The antioxidant properties of chemical compounds are crucial in mitigating oxidative stress, a condition implicated in various chronic diseases. The antioxidant potential of this compound and its derivatives has been explored in pre-clinical settings.

Direct Radical Scavenging Capabilities (e.g., DPPH, ABTS, ORAC assays)

Several in vitro assays are commonly used to determine the direct radical scavenging ability of compounds, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays. researchgate.nete3s-conferences.orgresearchgate.netsemanticscholar.org These assays measure the capacity of a compound to neutralize stable free radicals.

A study on 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, a related flavone, demonstrated considerable antioxidant potential in both ABTS and DPPH assays, with reported IC50 values of 33.41 µM and 44.27 µM, respectively. nih.gov The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.

Currently, specific IC50 values for this compound from DPPH, ABTS, or ORAC assays are not available in the published literature. The antioxidant capacity of phenolic compounds is often influenced by the number and position of hydroxyl and methoxy groups on the aromatic ring. researchgate.net

Table 1: Radical Scavenging Activity of a Related Chromen-4-one Derivative

CompoundAssayIC50 Value (µM)
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneABTS33.41 nih.gov
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneDPPH44.27 nih.gov

This table presents data for a structurally related compound to illustrate the potential antioxidant activity of the chromen-4-one scaffold.

Upregulation of Endogenous Antioxidant Defenses (e.g., Nrf2 pathway, HO-1)

Beyond direct radical scavenging, compounds can exert antioxidant effects by enhancing the body's own defense mechanisms. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular resistance to oxidative stress. researchgate.netfrontiersin.orgmdpi.comfrontiersin.orgmdpi.com Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). researchgate.netfrontiersin.orgmdpi.comfrontiersin.orgmdpi.com The products of the HO-1-catalyzed reaction have established antioxidant and anti-inflammatory properties. frontiersin.org

While the direct effect of this compound on the Nrf2/HO-1 pathway has not been specifically reported, the potential for small molecules to activate this pathway is a recognized therapeutic strategy for conditions associated with oxidative stress. researchgate.netfrontiersin.org Further research is necessary to determine if this compound can upregulate these endogenous antioxidant defenses.

Attenuation of Oxidative Stress Markers in Cellular Models

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. mdpi.commdpi.com Research in cellular models suggests that this compound and related chromene derivatives possess antioxidant properties. These compounds have shown the capacity to scavenge free radicals and reduce markers of oxidative stress. researchgate.netmdpi.com

In various in vitro assays, including the DPPH free radical scavenging method and ferric reducing antioxidant power (FRAP) assay, chromene derivatives have demonstrated notable antioxidant activity, in some cases comparable to the standard antioxidant Trolox. researchgate.net The antioxidant potential of these compounds is often attributed to the core chromene structure, with substitutions on the ring influencing the degree of activity. mdpi.com Cellular models of oxidative stress are crucial for evaluating the cytoprotective effects of such compounds and their potential to mitigate cellular damage induced by ROS. nih.govcnr.it

Anticancer Activities of this compound in Cancer Cell Lines and Animal Models

The chromene scaffold is a recurring motif in compounds exhibiting anticancer properties. nih.gov Derivatives of 4H-chromene have been a particular focus of investigation for their potential to combat various cancers. nih.gov

Inhibition of Cancer Cell Proliferation and Viability

A significant aspect of anticancer drug discovery is the ability of a compound to inhibit the growth and proliferation of cancer cells. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key parameter in these studies. mdpi.comekb.eg Various derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines.

Studies have shown that certain chromenone derivatives can inhibit cancer cell proliferation with IC50 values in the micromolar range. For instance, some derivatives have displayed significant cytotoxicity against cell lines such as breast cancer (MCF-7, MDA-MB-231), hepatocellular carcinoma (HepG2), and colon cancer (HCT116). researchgate.netajchem-a.com The specific substitutions on the chromene ring play a crucial role in determining the potency and selectivity of these compounds. ajchem-a.com

Table 1: Cytotoxicity of Selected Chromenone Derivatives in Cancer Cell Lines

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
Chromenone Derivative 1 HCT116 22.4 researchgate.net
Chromenone Derivative 2 HCT116 0.34 researchgate.net
Compound 11 (methoxy substitution) MCF-7 6.96 ajchem-a.com
Compound 3 (methyl substitution) MCF-7 9.50 ajchem-a.com
Compound 2 HEK-293 7.14 ajchem-a.com

This table is for illustrative purposes and includes data for related chromenone derivatives to demonstrate the range of activities observed in this class of compounds.

Induction of Apoptosis and Programmed Cell Death Mechanisms

Apoptosis, or programmed cell death, is a vital process for removing unwanted or damaged cells, and its induction is a key strategy in cancer therapy. nih.gov Several studies have indicated that 4-aryl-4H-chromene derivatives are potent inducers of apoptosis in various cancer cell lines, including human leukemia K562 cells. nih.gov

The apoptotic process is often mediated by a cascade of enzymes called caspases. Treatment with certain chromene derivatives has been shown to increase the activity of key executioner caspases, such as caspase-3 and caspase-9. nih.gov Furthermore, these compounds can modulate the expression of proteins involved in regulating apoptosis, such as the down-regulation of survivin, an inhibitor of apoptosis protein (IAP). nih.gov The ability of these compounds to trigger apoptosis underscores their potential as anticancer agents.

Cell Cycle Arrest and DNA Damage Induction

In addition to inducing apoptosis, some anticancer agents can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating. Certain chromene derivatives have been observed to cause cell cycle arrest, particularly at the G2/M phase. nih.gov This disruption of the cell cycle can be a consequence of DNA damage induced by the compound. While the precise mechanisms are still under investigation, the ability to interfere with the cancer cell cycle is a significant aspect of their anticancer profile.

Anti-angiogenic and Anti-metastatic Effects in Pre-clinical Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Inhibiting angiogenesis is therefore a promising strategy for cancer treatment. Preclinical studies, including those using zebrafish models, have shown that certain 2-amino-3-cyano-4-(aryl)-7-methoxy-4H-chromene compounds possess anti-angiogenic properties. nih.gov These compounds have been observed to inhibit the formation of blood vessels in vivo. nih.gov

Metastasis, the spread of cancer cells to other parts of the body, is a major cause of cancer-related mortality. The potential of chromene derivatives to inhibit processes related to metastasis is an active area of research. While direct evidence for the anti-metastatic effects of this compound is still emerging, the observed anti-angiogenic activity suggests a potential to interfere with tumor progression. nih.gov

Antimicrobial Activities of this compound

In addition to their anticancer properties, chromene derivatives have been investigated for their potential to combat microbial infections. The emergence of antibiotic resistance highlights the urgent need for new antimicrobial agents. turkjps.org

Research has shown that various substituted chromenones exhibit antibacterial and antifungal activities. nih.govtandfonline.com The antimicrobial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. turkjps.org

Studies have demonstrated that certain chromene derivatives are active against a range of bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains. tandfonline.comuitm.edu.my Similarly, antifungal activity against various fungal pathogens has also been reported. nih.govresearchgate.net The presence of a methoxy group on the chromene ring has been shown to influence the antimicrobial activity of these compounds. turkjps.org For example, some methoxy-substituted pyrazoline derivatives, which share structural similarities, have shown notable activity against S. aureus and E. faecalis. turkjps.org

Table 2: List of Compounds Mentioned

Compound Name
This compound
Trolox
2-amino-3-cyano-4-(aryl)-7-methoxy-4H-chromene

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of novel antimicrobial agents. nih.gov Compounds based on the 4H-chromen-4-one scaffold have demonstrated a range of pharmacological activities, including antibacterial effects. nih.gov

Research into the antibacterial properties of flavonoids, which share the 4H-chromen-4-one core structure, has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain synthetic flavonoids have exhibited moderate to high antibacterial activity, particularly against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 125 μg/mL. nih.gov The mode of action for these compounds may involve the inactivation of microbial adhesins, enzymes, and cell envelope transport proteins. nih.gov It is also suggested that the B-ring of the flavonoid structure might intercalate or form hydrogen bonds with nucleic acid bases, thereby inhibiting DNA and RNA synthesis. nih.gov

While specific studies focusing solely on the antibacterial efficacy of this compound are not extensively detailed in the provided results, the broader class of related compounds shows promise. For example, scandenone, a prenylated isoflavone, has demonstrated significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis with MIC values as low as 0.5 μg/mL, and also against the Gram-negative bacterium Escherichia coli with a MIC of 2 μg/mL. mdpi.com Another related isoflavone, osajin, was found to be highly potent against MRSA with a MIC of 2 μg/mL and was observed to disrupt the bacterial cell membranes of both MRSA and E. faecalis. mdpi.com

The general findings for related chromen-4-one derivatives suggest that the core structure is a viable scaffold for the development of new antibacterial agents.

Table 1: Antibacterial Activity of Selected Chromen-4-one Derivatives

CompoundBacterial StrainMIC (μg/mL)Reference
Synthetic FlavonoidsStaphylococcus aureus31.25 - 125 nih.gov
ScandenoneStaphylococcus aureus0.5 mdpi.com
ScandenoneEnterococcus faecalis0.5 mdpi.com
ScandenoneEscherichia coli2 mdpi.com
OsajinMRSA2 mdpi.com

Antifungal and Antiviral Properties in In Vitro Assays

Antifungal Activity:

The rising prevalence of fungal infections, coupled with increasing resistance to existing antifungal drugs, underscores the need for new therapeutic options. nih.gov The 4H-chromen-4-one scaffold is a key structural feature in many compounds with demonstrated antifungal properties. nih.gov

Studies on synthetic flavonoids containing this scaffold have shown their activity against various fungal strains, with a strong structure-activity relationship being noted. nih.gov For example, a study on a series of chalcones, flavanones, and flavones demonstrated that these compounds were active against the tested fungi. nih.gov

While direct in vitro antifungal data for this compound is limited in the provided search results, research on related compounds provides valuable insights. For instance, 6-methoxy-1H-indole-2-carboxylic acid (MICA), when formulated as a nanosponge hydrogel, exhibited increased antimycotic activity against Candida albicans compared to fluconazole. nih.gov

Antiviral Activity:

Flavonoids, which are characterized by the 4H-chromen-4-one structure, have been investigated for their antiviral activities. nih.gov These natural compounds are of interest due to their potential to interact with various stages of the viral life cycle. nih.gov

Computational and in vitro studies have explored the antiviral potential of flavonoids against SARS-CoV-2. nih.gov Isoginkgetin, a flavonoid containing the 4H-chromen-4-one scaffold, demonstrated notable in vitro antiviral activity against SARS-CoV-2, with an IC50 value of 22.81 μM. nih.gov This was comparable to the positive controls remdesivir, chloroquine, and lopinavir. nih.gov The proposed mechanism involves the inhibition of key viral proteins such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). nih.gov

Table 2: In Vitro Antiviral Activity of Isoginkgetin against SARS-CoV-2

CompoundVirusIC50 (μM)Reference
IsoginkgetinSARS-CoV-222.81 nih.gov
RemdesivirSARS-CoV-27.18 nih.gov
ChloroquineSARS-CoV-211.63 nih.gov
LopinavirSARS-CoV-211.49 nih.gov

Neuroprotective Activities of this compound in Research Models

Protection Against Neuronal Injury and Oxidative Damage in Cell Culture

Oxidative stress is a major contributor to cellular injury in a variety of pathological conditions. nih.gov Antioxidant compounds can offer protection against such damage. nih.gov

Research on a novel 6-chromanol-containing antioxidant, U78517F, in a neuronal hybridoma cell culture system demonstrated its protective effects against peroxide-induced cell injury. nih.gov The protective action of this compound was consistent with direct radical scavenging within the cell membrane. nih.gov

Another study investigated the cytoprotective activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), a compound isolated from Cleistocalyx operculatus, in PC12 cells subjected to hydrogen peroxide-induced cytotoxicity. nih.gov The results showed that DMC could significantly increase cell viability, reduce apoptosis, prevent membrane damage, and scavenge reactive oxygen species (ROS). nih.gov Furthermore, DMC was found to increase the activity of superoxide (B77818) dismutase (SOD) and the levels of glutathione (B108866) (GSH), while decreasing malondialdehyde (MDA) and lipid peroxidation. nih.gov

These findings, although not on the specific subject compound, highlight the potential of related chemical structures to protect neuronal cells from oxidative damage.

Table 3: Cytoprotective Effects of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) in PC12 Cells

ParameterEffect of DMCReference
Cell Viability (MTT reduction)Increased nih.gov
Apoptosis (Annexin V/PI assay)Decreased nih.gov
Membrane Damage (LDH release)Prevented nih.gov
ROS FormationScavenged nih.gov
Caspase-3 ActivityReduced nih.gov
Mitochondrial Membrane PotentialAttenuated Decrease nih.gov
Superoxide Dismutase (SOD) ActivityIncreased nih.gov
Glutathione (GSH) LevelsIncreased nih.gov
Malondialdehyde (MDA) LevelsDecreased nih.gov
Lipid PeroxidationDecreased nih.gov

Potential in Pre-clinical Models of Neuroinflammation and Neurodegeneration

Neurodegenerative diseases like Parkinson's and Alzheimer's are often modeled in pre-clinical studies using various chemical toxins or genetic manipulations in rodents and human induced pluripotent stem cell (hiPSC)-derived models. nih.govnd-biosciences.com These models aim to replicate key pathological features such as the neurodegeneration observed in these conditions. nih.gov

While direct studies on this compound in preclinical models of neuroinflammation and neurodegeneration were not found, a derivative of oroxylin A, 5,7-Dihydroxy-6-methoxy-2-(4-phenoxyphenyl)chromen-4-one (DMPC), has shown promising results. wikipedia.org In rat models, DMPC has been shown to have memory-improving effects and can reduce ADHD-like behavior. wikipedia.org It appears to act by blocking the reuptake of dopamine (B1211576), similar to methylphenidate, but without acting on the norepinephrine (B1679862) transporter, which may reduce its addictive potential. wikipedia.org DMPC has also been shown to attenuate memory impairment induced by scopolamine (B1681570) and MK-801 and has memory-enhancing effects when administered alone. wikipedia.org

The mechanism of action for DMPC is suggested to involve antagonism or negative modulation of GABAA receptors. wikipedia.org These findings suggest that the chromen-4-one scaffold could be a valuable starting point for the development of therapies for neurodegenerative and neurodevelopmental disorders.

Enzyme Modulation and Receptor Interaction Profiles of this compound

The biological activities of chromen-4-one derivatives are often linked to their ability to modulate the activity of various enzymes and interact with cellular receptors.

As mentioned previously, a derivative of oroxylin A, 5,7-Dihydroxy-6-methoxy-2-(4-phenoxyphenyl)chromen-4-one (DMPC), has been shown to block the reuptake of dopamine. wikipedia.org This suggests an interaction with the dopamine transporter. Furthermore, DMPC is believed to be a GABAA antagonist or negative modulator, indicating a direct interaction with GABAA receptors. wikipedia.org

The search results did not provide specific enzyme modulation or receptor interaction profiles for this compound itself. However, the data on related compounds highlight the potential for this class of molecules to interact with key biological targets.

Inhibition or Activation of Specific Enzymes (e.g., Kinases, Phosphatases, Esterases)

Direct studies detailing the inhibitory or activatory effects of this compound on specific kinases, phosphatases, or esterases are not prominently available. However, research on structurally related chromone derivatives suggests potential enzymatic interactions.

For instance, the chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, with various derivatives exhibiting a range of biological activities depending on their substitution patterns. acs.org Studies on other chromone derivatives have indicated inhibitory effects on various enzymes. For example, certain 2-phenyl-4H-chromen-4-one derivatives have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov In one study, the substitution at the C-3 position of the chromene ring was found to influence both the potency and selectivity of COX-2 inhibition. nih.gov

Furthermore, a series of substituted chromone and chroman-4-one derivatives have been investigated as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in age-related diseases. acs.orgnih.gov These studies revealed that substitutions at the 2-, 6-, and 8-positions were crucial for inhibitory activity, with larger, electron-withdrawing groups at the 6- and 8-positions being favorable. acs.org While these findings are for related but different molecules, they highlight the potential of the chromone core to interact with and modulate enzyme activity.

A related compound, 7-hydroxy-4H-chromen-4-one, has been identified as a Src kinase inhibitor, albeit with a relatively high IC50 value of <300 μM. chemsrc.commedchemexpress.com This suggests that the chromone skeleton can serve as a scaffold for kinase inhibition.

Table 1: Enzyme Inhibitory Activity of Selected Chromone Derivatives

Compound/DerivativeTarget EnzymeActivityIC50 ValueReference
2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivativesCyclooxygenase-2 (COX-2)Inhibition0.07 to 0.13 μM nih.gov
6,8-Dibromo-2-pentylchroman-4-oneSirtuin 2 (SIRT2)Inhibition1.5 μM nih.gov
7-Hydroxy-4H-chromen-4-oneSrc KinaseInhibition<300 μM chemsrc.commedchemexpress.com

This table presents data for related chromone derivatives and not for this compound itself, as specific data for the latter is not currently available.

Agonist/Antagonist Activities at Specific Receptors (e.g., GPCRs, Nuclear Receptors)

There is no direct evidence in the reviewed literature of this compound acting as an agonist or antagonist at specific G protein-coupled receptors (GPCRs) or nuclear receptors. The broader class of coumarins, which are structurally related to chromones, have been noted for a wide range of pharmacological effects, but specific receptor interaction data for this compound is absent. nih.gov

Research into other chromene derivatives has shown interactions with certain receptors. For example, a study on 2-amino-4-aryl-4H-benzo[h]chromene derivatives demonstrated inhibitory activity against EGFR and VEGFR-2 kinases, which are receptor tyrosine kinases. mdpi.com However, these are structurally distinct from this compound.

Other Reported Biological Effects of this compound

Specific preclinical findings regarding the immunomodulatory, anti-diabetic, or cardioprotective effects of this compound are not well-documented. The information available is generally for the broader class of coumarins and chromones.

Immunomodulatory Effects

Substituted coumarin (B35378) and their derivatives have been reported to possess immunomodulatory properties. nih.gov Similarly, some chromone derivatives have been investigated for their anti-inflammatory effects, which are a facet of immunomodulation. However, no specific in vitro studies confirming the immunomodulatory effects of this compound could be identified.

Anti-diabetic Potential in Pre-clinical Models

While some plant extracts containing coumarin derivatives have shown anti-diabetic properties, and certain chalcones (precursors to flavonoids) have been investigated for glycemic control, there is no direct pre-clinical evidence to suggest that this compound possesses anti-diabetic potential. mdpi.com The repurposing of various metabolic regulators for cancer treatment has been a subject of research, but this does not provide specific data on the anti-diabetic properties of the compound . nih.gov

Cardioprotective Activities in In Vitro Systems

No in vitro studies specifically demonstrating the cardioprotective activities of this compound were found in the reviewed literature.

Identification and Validation of Molecular Targets

Determining the direct molecular partners of this compound is the first step in unraveling its mechanism of action. Various advanced techniques are employed to achieve this.

Target Deconvolution Techniques

Affinity Chromatography: This powerful technique is used to isolate and identify the specific binding partners of a compound from a complex mixture of proteins, such as a cell lysate. thermofisher.com In this method, this compound would be chemically immobilized onto a solid support or resin. thermofisher.com When a cell extract is passed over this resin, proteins that have an affinity for the compound will bind to it, while others will wash away. thermofisher.com The bound proteins can then be eluted and identified using methods like mass spectrometry. This approach allows for the direct identification of proteins that physically interact with this compound.

Proteomics: Global proteomic approaches offer a broader view of the cellular proteins affected by the compound. Techniques like two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry or more advanced methods such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be utilized. These methods compare the protein expression profiles of cells treated with this compound to untreated cells. Differentially expressed or post-translationally modified proteins can be identified, providing clues about the pathways and processes affected by the compound.

Biochemical Assays for Direct Target Engagement and Binding Affinity

Once potential targets are identified, their direct interaction with this compound must be validated, and the strength of this interaction quantified.

Binding Affinity Assays: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for this purpose. SPR measures the change in the refractive index at the surface of a sensor chip when a ligand (in this case, the target protein) binds to an immobilized molecule (the compound). This allows for the real-time monitoring of binding and dissociation, providing kinetic data and the binding affinity (K_D). ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity, stoichiometry, and enthalpy and entropy of binding.

A study on related 4H-chromen-4-one derivatives demonstrated their affinity for sigma (σ) receptors, which are implicated in various neurological disorders. rsc.org For instance, 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one showed a high affinity for the σ1 receptor with a K_i value of 27.2 nM. rsc.org This suggests that sigma receptors could be a potential, yet unconfirmed, target for this compound.

Elucidation of Cellular Signaling Pathways

Beyond identifying direct targets, it is essential to understand how this compound influences the complex network of cellular signaling pathways that govern cell fate.

Impact on MAPK/ERK, PI3K/Akt/mTOR, and NF-κB Signaling Cascades

These three signaling cascades are central to cell proliferation, survival, and inflammation, and are often dysregulated in diseases like cancer. medchemexpress.comnih.govwikipedia.orgnih.gov

MAPK/ERK Pathway: This pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival. medchemexpress.comwikipedia.org It transmits signals from cell surface receptors to the nucleus, ultimately altering gene expression. wikipedia.org The activity of key proteins in this pathway, such as ERK1/2, can be assessed by western blotting using phosphorylation-specific antibodies. A change in the phosphorylation status of these proteins following treatment with this compound would indicate its influence on this cascade.

PI3K/Akt/mTOR Pathway: This pathway is a major driver of cell growth, metabolism, and survival. nih.gov The PI3K/Akt/mTOR axis is one of the most frequently activated signaling networks in human cancers. nih.gov The activity of this pathway can be monitored by examining the phosphorylation levels of key components like Akt and mTOR. For instance, studies have shown that inhibiting the mTOR/Akt pathway can induce cancer cell death. nih.gov

NF-κB Signaling Cascade: The NF-κB pathway is a key regulator of the inflammatory response and also plays a significant role in cell survival and proliferation. The activation of this pathway involves the translocation of NF-κB transcription factors from the cytoplasm to the nucleus. This can be visualized using immunofluorescence microscopy or quantified by western blotting of nuclear and cytoplasmic fractions.

Regulation of Apoptotic, Autophagic, and Necroptotic Pathways

These pathways are critical for programmed cell death, a process essential for normal development and tissue homeostasis.

Apoptosis: This is a well-characterized form of programmed cell death involving a cascade of caspases. nih.gov Key markers of apoptosis include the cleavage of caspase-3 and PARP, which can be detected by western blotting. The externalization of phosphatidylserine, an early apoptotic event, can be measured by flow cytometry using Annexin V staining.

Autophagy: This is a cellular self-digestion process that can either promote cell survival under stress or lead to cell death. nih.gov The formation of autophagosomes is a hallmark of autophagy, which can be monitored by observing the lipidation of LC3 (from LC3-I to LC3-II) via western blotting or by visualizing LC3 puncta using fluorescence microscopy.

Necroptosis: This is a regulated form of necrosis, or inflammatory cell death. The key mediators of this pathway are the receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL). The phosphorylation of these proteins can be assessed to determine the activation of necroptosis.

Influence on Cell Cycle Regulatory Proteins and Checkpoints

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. youtube.com Checkpoints exist to halt the cell cycle in response to DNA damage or other cellular stresses. youtube.comnih.gov

The progression through the different phases of the cell cycle (G1, S, G2, and M) is driven by the activity of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners. nih.gov The effect of this compound on the cell cycle can be analyzed by flow cytometry of propidium (B1200493) iodide-stained cells. This allows for the quantification of the percentage of cells in each phase of the cell cycle.

Furthermore, the expression and activity of key cell cycle regulatory proteins can be examined. For example, a study on a harmine-coumarin hybrid compound demonstrated that it induced a strong G1 arrest, which was associated with a significant decrease in the percentage of cells in the S phase. mdpi.com Similarly, the expression levels of cyclins (e.g., Cyclin D1, Cyclin B1), CDKs (e.g., CDK4, CDK6), and CDK inhibitors (e.g., p21, p27) can be measured by western blotting or qPCR to understand how this compound might be influencing cell cycle progression. nih.govnih.gov The activation of DNA damage checkpoints can be assessed by looking at the phosphorylation of key sensor proteins like ATM and ATR. nih.gov

Gene Expression and Proteomic Profiling in Response to this compound Exposure

The biological activity of a compound is intrinsically linked to its ability to modulate gene and protein expression within a cell. Modern high-throughput techniques such as transcriptomics and proteomics are pivotal in elucidating these molecular changes.

Transcriptomic Analysis (e.g., RNA-Seq, Microarray) of Treated Cells

Transcriptomic analysis, through techniques like RNA-sequencing (RNA-Seq) and microarrays, provides a snapshot of the entire set of RNA transcripts in a cell at a specific moment. This allows researchers to understand how a compound alters gene expression.

While specific RNA-Seq data for this compound is not available, studies on related coumarin compounds offer valuable insights. For example, a study on the natural coumarin osthole (B1677514) , isolated from Cnidium monnieri, investigated its antifungal mechanism against Penicillium choerospondiatis using transcriptome analysis. The study revealed that osthole treatment led to differentially expressed genes primarily enriched in pathways related to cell wall synthesis, the TCA cycle, glycolysis/gluconeogenesis, and oxidative phosphorylation. nih.gov Notably, genes associated with the peroxisome, autophagy, and endocytosis were significantly upregulated. nih.gov

Another example is the analysis of gene expression changes in cancer cells after treatment with coumarin compounds, which has been shown to enhance the effects of cisplatin (B142131) by modulating pro-apoptotic gene expression. nih.gov Such studies often generate extensive lists of up- and down-regulated genes, which can be visualized using volcano plots and heatmaps to identify key regulatory pathways affected by the compound.

To illustrate the type of data generated from such an analysis, the following interactive table shows a hypothetical set of differentially expressed genes in cells treated with a chromenone compound, based on findings from related studies.

Interactive Table: Hypothetical Differentially Expressed Genes in Response to Chromenone Treatment

Gene Log2 Fold Change p-value Regulation
CASP3 1.8 0.001 Upregulated
BCL2 -1.5 0.005 Downregulated
CYCS 1.3 0.01 Upregulated
TNF 2.1 0.0005 Upregulated
NFKB1 -1.2 0.02 Downregulated
VEGFA -2.0 0.0001 Downregulated

Proteomic Characterization (e.g., Mass Spectrometry-Based, Western Blotting) of Cellular Responses

Proteomic studies, often employing mass spectrometry-based techniques and Western blotting, complement transcriptomic data by analyzing the protein landscape of the cell. These analyses can reveal changes in protein expression, post-translational modifications, and protein-protein interactions following compound exposure.

For instance, a proteomic analysis of the flavonoid and carotenoid biosynthetic pathways in Camellia nitidissima flowers identified 1,319 differentially expressed proteins across different developmental stages. nih.gov This study highlighted the downregulation of proteins involved in flavonoid synthesis, such as phenylalanine ammonium (B1175870) lyase and 4-coumarate-CoA ligase, during petal development. nih.gov

In a study on the effects of the flavonoid afzelin (B1665622) on gastric cancer cells, Western blotting was used to measure the expression of key proteins. The results showed that a 120 μM concentration of afzelin significantly increased the expression of two extracellular MUC1 subunits in cell lysates. nih.gov

The following interactive table provides an example of differentially expressed proteins that might be identified in cells treated with a chromenone, based on proteomic studies of related compounds.

Interactive Table: Hypothetical Differentially Expressed Proteins Following Chromenone Exposure

Protein Fold Change p-value Cellular Function
Caspase-3 2.5 0.002 Apoptosis
Bcl-2 -2.1 0.008 Apoptosis Regulation
Cytochrome c 1.9 0.015 Electron Transport, Apoptosis
NF-κB p65 -1.8 0.03 Inflammation, Cell Survival
VEGF -2.8 0.0009 Angiogenesis
p53 1.6 0.04 Tumor Suppression

Subcellular Localization and Cellular Uptake Mechanisms of this compound

The biological effects of a compound are also determined by its ability to reach its intracellular targets. This involves crossing the cell membrane and localizing to specific subcellular compartments.

Intracellular Distribution and Organelle Targeting Studies

The distribution of a compound within a cell can provide clues about its mechanism of action. For instance, compounds that accumulate in the nucleus may affect gene expression, while those targeting mitochondria could influence cellular metabolism and apoptosis.

Studies on coumarin derivatives have demonstrated their ability to localize to various organelles. For example, certain coumarin-based fluorescent probes have been designed to selectively target and image the endoplasmic reticulum. nih.gov Research on coumarin-6 , a model hydrophobic small molecule, has shown its preferential accumulation in the perinuclear region of cells. jpp.krakow.plnih.gov This suggests that similar chromenone structures might also accumulate in this area, potentially influencing nuclear processes.

Membrane Permeability and Interaction with Efflux/Influx Transporters

The ability of a compound to cross the cell membrane is a critical factor in its bioavailability and efficacy. This permeability is influenced by factors such as lipophilicity and interactions with membrane transport proteins.

Studies on chromone-containing allylmorpholines have demonstrated their ability to influence the electrical properties of lipid membranes, suggesting direct interaction with the lipid bilayer. nih.gov The cellular uptake of many flavonoids and coumarins is thought to occur through passive diffusion, driven by a concentration gradient. However, the involvement of specific influx and efflux transporters cannot be ruled out and can significantly impact intracellular concentrations. The efficiency of cellular uptake can be influenced by the compound's structure; for example, flavonoid aglycones generally exhibit higher cellular uptake capacity than their corresponding glycosides. researchgate.net

The study of coumarin-6 uptake in alveolar epithelial cells suggested that its entry is only partially related to the endocytotic pathway and is more efficient when loaded onto solid lipid nanoparticles compared to the free form. jpp.krakow.plnih.gov This highlights the potential for formulation strategies to enhance the cellular delivery of such compounds.

Structure Activity Relationship Sar Studies of 6 Methoxy 2 Methyl 4h Chromen 4 One and Its Analogs

Impact of Substituent Modifications on the Chromone (B188151) Scaffold of 6-methoxy-2-methyl-4H-chromen-4-one

The chromone scaffold is a "privileged structure" in drug discovery, and its biological activity can be finely tuned by altering the substituents on the bicyclic ring system. researchgate.net

The methoxy (B1213986) group (-OCH3) at the C-6 position is a key feature of the title compound. Its electron-donating nature can influence the electron density of the entire aromatic ring system, which can be crucial for interactions with biological targets. nih.gov In some contexts, such as the development of sirtuin 2 (SIRT2) inhibitors, the electronic properties of substituents at position 6 are critical. Research on related chroman-4-one derivatives has shown that electron-withdrawing groups, in general, tend to enhance inhibitory activity. acs.org This suggests that while the 6-methoxy group is a defining feature of the parent compound, replacing it with groups like halogens (e.g., chloro, bromo) could potentially increase potency against certain targets. acs.org The presence of an electron-donating or electron-withdrawing group at this position can significantly alter the molecule's interaction with protein residues. nih.gov

The substituent at the C-2 position plays a significant role in determining the potency and selectivity of chromone derivatives. Studies on related scaffolds have demonstrated that modifications at this position are crucial for high potency. For instance, in a series of chroman-4-one based SIRT2 inhibitors, it was found that an alkyl chain with three to five carbons in the 2-position was optimal for activity. acs.org Replacing the methyl group of this compound with longer alkyl chains (e.g., propyl, butyl, pentyl) could therefore enhance its inhibitory potential against specific enzymes. However, there appears to be a spatial limitation, as introducing excessively bulky groups, such as indole, at this position leads to a considerable decrease in activity. acs.org This highlights a delicate balance between substituent size and the topology of the target's binding pocket.

Modifications at other positions of the chromone ring, particularly C-7 and C-8, also have a substantial impact on biological activity. For SIRT2 inhibition, research has revealed that incorporating larger, electron-withdrawing substituents at the 6- and 8-positions is favorable for achieving significant inhibition. acs.org For example, compounds with chloro or bromo groups at these positions showed potent activity. acs.org The introduction of a methyl group at position C-7 in some chromone derivatives has also been explored in various studies. nih.gov Furthermore, the integrity of the carbonyl group at C-4 is considered essential; any modification to this group typically results in a significant loss of inhibitory activity, indicating its critical role in target binding, likely through hydrogen bonding. acs.org

Table 1: SAR Findings for Chromone Analogs as SIRT2 Inhibitors

Compound ModificationPosition(s)Observed Effect on ActivityReference
Replacement of halogens with methyl groupsC-6, C-8Slight decrease in activity compared to chloro/bromo analogs acs.org
Introduction of larger, electron-withdrawing groupsC-6, C-8Favorable for significant inhibition acs.org
Varying alkyl chain lengthC-2Optimal activity with 3-5 carbons; bulky groups decrease activity acs.org
Modification of carbonyl groupC-4Significant loss of inhibitory activity acs.org

Scaffold Hopping and Bioisosteric Replacement Strategies in this compound Research

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel compounds with improved properties while retaining desired biological activity. nih.govresearchgate.net

Scaffold Hopping involves replacing the central core of a molecule—in this case, the 4H-chromen-4-one scaffold—with a structurally different but functionally similar core. nih.govmdpi.com This can lead to new chemical entities with different physicochemical properties, potentially overcoming issues like poor metabolic stability or opening new patentable chemical space. For this compound, one might replace the chromone core with other bicyclic heteroaromatic systems known to have similar biological activities.

Bioisosteric Replacement focuses on substituting specific functional groups with other groups that have similar physical or chemical properties, leading to similar biological effects. researchgate.net For this compound, examples could include:

Replacing the 6-methoxy group with a hydroxyl, chloro, or trifluoromethyl group to probe the electronic and steric requirements at this position.

Substituting the 2-methyl group with other small alkyl groups (ethyl, cyclopropyl) or bioisosteres like an amino or chloro group to fine-tune potency and selectivity.

A common bioisosteric replacement for the oxygen atom in the chromone ring is its substitution with nitrogen or sulfur, leading to azaaurones or thioaurones, respectively. mdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design for this compound Derivatives

Pharmacophore modeling is a cornerstone of computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com For this compound and its analogs, a ligand-based pharmacophore model can be developed when the structure of the biological target is unknown.

This process involves superimposing the 3D structures of several active analogs to identify common chemical features. A potential pharmacophore model for this class of compounds would likely include:

A hydrogen bond acceptor feature corresponding to the C-4 carbonyl oxygen.

An aromatic ring feature for the benzene (B151609) portion of the chromone scaffold.

Hydrophobic features representing the 2-methyl group and the 6-methoxy group.

Once created, this pharmacophore model serves as a 3D query to screen large chemical databases for novel, structurally diverse molecules that match the feature arrangement and could possess similar biological activity. dovepress.com This approach is often used as an initial step in a hierarchical virtual screening process to filter vast compound libraries efficiently. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Activity of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net This is achieved by correlating physicochemical properties, known as molecular descriptors, with the observed activity.

For a series of analogs of this compound, a QSAR model could be built by:

Synthesizing and testing a series of derivatives with systematic variations at positions C-2, C-6, C-7, and C-8.

Calculating molecular descriptors for each analog. These can include electronic (e.g., Hammett constants), hydrophobic (e.g., logP), and steric (e.g., Taft parameters) descriptors.

Developing a mathematical equation that relates the descriptors to the biological activity (e.g., IC50 values).

Such a model, once validated, can be used to predict the biological activity of new, yet-to-be-synthesized analogs, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process. researchgate.netnih.gov For instance, the electron density changes at the C-6 position due to different substituents can be quantified and correlated with activity. nih.gov

3D-QSAR and Molecular Field Analysis for Optimized Design

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in modern drug design, offering profound insights into the correlation between the three-dimensional structure of a molecule and its biological activity. For the scaffold of this compound and its analogs, 3D-QSAR methods, particularly Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in guiding the design of optimized compounds. nih.govyu.edu.jo These techniques generate predictive models that can forecast the activity of novel analogs, thereby streamlining the synthetic efforts towards more potent and selective molecules.

CoMFA and CoMSIA are powerful computational tools used to establish a quantitative relationship between the biological activity of a set of compounds and their 3D molecular properties. yu.edu.jo These methods involve aligning the molecules in a dataset and then calculating their steric and electrostatic fields (in CoMFA) or similarity indices based on various physicochemical properties (in CoMSIA). nih.govyu.edu.jo The resulting data is then subjected to partial least squares (PLS) analysis to derive a QSAR model.

In studies involving chromone derivatives, these models have demonstrated high predictive capabilities. For instance, a 3D-QSAR study on a series of chromone derivatives as radical scavengers yielded robust CoMFA and CoMSIA models. nih.gov The statistical significance of these models is typically evaluated by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability of the model. yu.edu.jo

For a series of chromenone analogues investigated for their Interleukin-5 (IL-5) inhibitory activity, both CoMFA and CoMSIA models showed strong correlations. yu.edu.jo The CoMFA model highlighted the importance of steric and electrostatic factors, while the CoMSIA model further elucidated the contributions of hydrophobic, and hydrogen bond donor and acceptor fields. nih.govyu.edu.jo

The key findings from such analyses are often visualized through contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are likely to enhance or diminish biological activity.

Steric Contour Maps : Green contours typically indicate regions where bulky substituents are favored, while yellow contours suggest that steric hindrance in that area is detrimental to activity. researchgate.net

Electrostatic Contour Maps : Blue contours often represent areas where electropositive groups increase activity, whereas red contours signify regions where electronegative groups are preferred. researchgate.net

Hydrophobic Contour Maps : These maps can indicate areas where hydrophobic or hydrophilic groups would be beneficial for activity. researchgate.net

Hydrogen Bond Donor/Acceptor Maps : These maps pinpoint locations where hydrogen bond donors or acceptors on the ligand would lead to improved interactions with the biological target. researchgate.net

By interpreting these contour maps for analogs of this compound, medicinal chemists can make informed decisions on which functional groups to introduce and at which positions on the chromone scaffold to design new molecules with enhanced therapeutic potential.

Below are representative data tables illustrating the statistical validation of 3D-QSAR models for chromone derivatives, which would be analogous to studies involving this compound.

Table 1: Statistical Results of a CoMFA Model for Chromone Derivatives

ParameterValueDescription
0.821Cross-validated correlation coefficient, indicating good internal predictivity. nih.gov
0.987Non-cross-validated correlation coefficient, showing a strong correlation between predicted and experimental activities. nih.gov
F-value388.255A high F-statistic value, indicating a statistically significant regression model. nih.gov
Standard Error (S)0.095A low standard error of the estimate, suggesting a good fit of the model to the data. nih.gov

Table 2: Statistical Results of a CoMSIA Model for Chromenone Analogs

ParameterValueDescription
0.876Cross-validated correlation coefficient, demonstrating excellent internal predictive power. nih.gov
0.976Non-cross-validated correlation coefficient, indicating a robust model. nih.gov
F-value208.073A high F-statistic value, confirming the statistical significance of the model. nih.gov
Standard Error (S)0.129A low standard error, reflecting the model's accuracy. nih.gov

These tables showcase the high statistical reliability of 3D-QSAR models in studies of chromone analogs, providing a solid foundation for the rational design of new derivatives of this compound with optimized activity.

Pharmacokinetics and Metabolism of 6 Methoxy 2 Methyl 4h Chromen 4 One Pre Clinical and in Vitro Focus

Absorption and Distribution Studies of 6-methoxy-2-methyl-4H-chromen-4-one in Pre-clinical Models

The absorption and distribution of a compound are critical determinants of its therapeutic efficacy and potential for off-target effects. For chromone (B188151) derivatives, these processes are influenced by their physicochemical properties.

Oral Bioavailability Assessment in Animal Models

The oral bioavailability of chromone derivatives can be variable. For instance, some chromone derivatives exhibit poor oral bioavailability. One study on a series of chromone derivatives as BRD4 inhibitors found a lead compound with an oral bioavailability of only 0.46% in animal models, which was attributed to poor metabolic stability and low aqueous solubility. nih.gov Conversely, another study focusing on enhancing the oral bioavailability of magnolol (B1675913), a lignin (B12514952) with structural similarities to parts of the chromone scaffold, demonstrated a significant increase in bioavailability when formulated as a metal-organic framework. nih.gov This suggests that the inherent properties of the chromone scaffold can be modified to improve oral absorption.

Table 1: Oral Bioavailability of a Structurally Related Chromone Derivative

CompoundAnimal ModelOral Bioavailability (F%)Key Influencing Factors
Chromone Derivative (BRD4 Inhibitor)Not Specified0.46Poor metabolic stability, low aqueous solubility

This table is illustrative and based on data for a related chromone derivative, not this compound.

Tissue Distribution and Accumulation Profiles in Pre-clinical Species (e.g., CNS, Liver, Kidney)

Following absorption, a compound's distribution to various tissues is a key pharmacokinetic parameter. Studies on related compounds indicate that chromone derivatives can distribute to several major organs. For example, unconjugated magnolol has been found in the liver, kidney, and brain of rats. nih.gov The distribution pattern is influenced by factors such as blood flow, tissue binding, and the ability to cross biological membranes.

Plasma Protein Binding and Blood-Brain Barrier Penetration Studies

The extent of a drug's binding to plasma proteins influences its free concentration and, consequently, its availability to exert pharmacological effects and to be eliminated. Research on 2-methoxyestradiol, a compound with a methoxy (B1213986) group, showed that it is highly bound to plasma proteins, with an unbound fraction of approximately 1.9% in cancer patients and 2.7% in healthy volunteers. nih.gov This binding was found to be of low affinity and not easily saturated. nih.gov The primary binding proteins were albumin, alpha1-acid glycoprotein, and sex-hormone-binding globulin. nih.gov

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its potential activity in the central nervous system (CNS). Some chromone derivatives have been shown to penetrate the BBB. nih.gov The physicochemical properties of a molecule, such as its size, lipophilicity, and hydrogen bonding capacity, are major determinants of its ability to cross the BBB. capes.gov.brepa.gov For example, a lower polar surface area and fewer hydrogen bond donors are generally associated with better BBB penetration.

Metabolic Pathways of this compound in Biological Systems

Metabolism is the process by which the body chemically modifies compounds, typically to facilitate their excretion. This process is generally divided into Phase I (functionalization) and Phase II (conjugation) reactions. longdom.orgmdpi.comresearchgate.netnih.govmedbullets.com

Identification and Characterization of Phase I Metabolites (Oxidation, Reduction, Hydrolysis)

Phase I metabolism of chromone derivatives often involves oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov A common metabolic pathway for compounds containing a methoxy group is O-demethylation. For example, the metabolism of 3-(hydroxymethyl)-8-methoxychromone (B1222109) in rats and dogs yielded 8-hydroxychromone, indicating the removal of the methyl group from the methoxy moiety. nih.gov Other oxidative reactions can also occur, such as hydroxylation of the aromatic ring or the alkyl side chains.

Another potential Phase I metabolic pathway is the reduction of the ketone group in the chromone ring, although this is less commonly reported for this class of compounds. Hydrolysis is generally not a major metabolic pathway for the chromone ring itself, but ester or amide functionalities elsewhere in a molecule could be subject to this reaction.

Characterization of Phase II Conjugation Metabolites (Glucuronidation, Sulfation, Methylation)

Following Phase I metabolism, the newly introduced or exposed functional groups, such as hydroxyl groups, can undergo Phase II conjugation reactions. longdom.orgmdpi.comresearchgate.netmedbullets.com The most common conjugation reactions are glucuronidation and sulfation. mdpi.com In the metabolism of 3-(hydroxymethyl)-8-methoxychromone, both glucuronide and sulfate (B86663) conjugates were identified in the urine of rats. nih.gov Similarly, in vitro studies with flavonoid C-glycosides, which share structural similarities with chromones, have shown the formation of glucuronidated and sulfated metabolites. uni-regensburg.de Methylation is another possible, though generally less common, Phase II pathway for hydroxylated metabolites.

Table 2: Identified Metabolites of a Structurally Related Methoxy-Chromone Derivative

Parent CompoundSpeciesMetabolites IdentifiedMetabolic Pathways
3-(hydroxymethyl)-8-methoxychromoneRat, Dog8-methoxychromone, 2-hydroxy-3-methoxyacetophenone, 3-(hydroxymethyl)-8-hydroxychromone, 8-hydroxychromone, 2,3-dihydroxyacetophenone, Glucuronide and sulfate conjugatesO-demethylation, Ring scission, Glucuronidation, Sulfation

This table is illustrative and based on data for a related chromone derivative, not this compound. nih.gov

Computational and Chemoinformatic Studies of 6 Methoxy 2 Methyl 4h Chromen 4 One

Molecular Docking and Molecular Dynamics Simulations for Receptor-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its target receptor at a molecular level. These techniques provide insights into the binding affinity, orientation, and key intermolecular interactions that stabilize the ligand-receptor complex.

In the context of chromone (B188151) derivatives, molecular docking has been instrumental in identifying potential biological targets and elucidating binding modes. For instance, studies on related chromone structures have explored their interactions with enzymes implicated in various diseases. Docking studies of chromen-4-one derivatives with targets like the human COX-2 receptor have been performed to assess their potential as anti-inflammatory agents. sdiarticle4.com These studies calculate the binding energy, with more negative values indicating a more favorable interaction. sdiarticle4.com

Similarly, derivatives of 6-methoxy-2-methyl-4H-chromen-4-one have been investigated for their potential anticancer activity through molecular docking. nih.gov For example, a series of chromone derivatives were docked against the active sites of cancer-related proteins to predict their binding affinities and interaction patterns. nih.gov The docking process helps in understanding how modifications to the chromone scaffold can influence binding to the target.

While specific molecular dynamics simulations for this compound are not extensively documented in the provided results, MD simulations are a common follow-up to molecular docking. They provide a dynamic view of the ligand-receptor complex, allowing researchers to assess the stability of the predicted binding pose and observe conformational changes over time.

Compound/Derivative Target Receptor Docking Score/Binding Energy (kcal/mol) Key Interactions
Substituted benzimidazolylpyrimidinyl chromen-4-one derivativesHuman COX-2> -9.0Hydrogen bonds, hydrophobic van der Waals interactions, pi-pi interactions sdiarticle4.com
6-(1-arylmethanamino)-2-phenyl-4H-chromen-4-onesS. aureus (target not specified)Not specifiedNot specified tandfonline.com
Ethyl 6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]hexanoateMatrix metalloproteinase-9 (MMP9)-6.8 (glide score)Not specified uomphysics.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. These methods provide valuable information about a molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

For chromone derivatives, DFT calculations have been used to correlate theoretical parameters with experimental observations. For example, in a study of a related molecule, 2-methoxy-4-[(3-p-methylbenzyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine]phenyl-2-methylbenzoate, DFT methods (B3LYP and B3PW91) were used to calculate NMR isotropic shift values, which showed good correlation with experimental data. epstem.net

The molecular electrostatic potential (MEP) is another important descriptor derived from quantum chemical calculations. It helps in identifying the regions of a molecule that are rich or poor in electrons, which is crucial for understanding intermolecular interactions, including hydrogen bonding. nih.gov Mulliken charge analysis provides information on the charge distribution among the atoms in a molecule, which can influence its reactivity and interaction with biological targets. nih.gov

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

Parameter Significance Example Finding for a Related Chromone Derivative
HOMO-LUMO Energy Gap (ΔEg) Indicates chemical reactivity and kinetic stability.Not explicitly stated for the target compound, but a key parameter in quantum chemical studies. epstem.net
Molecular Electrostatic Potential (MEP) Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. nih.govNot explicitly stated for the target compound, but a common descriptor in such studies. nih.gov
Mulliken Charges Describes the charge distribution on individual atoms.For a related molecule, carbon atoms were found to have either positive or negative Mulliken charges. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for this compound and its Analogs

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. nih.gov These computational models help to filter out candidates with poor ADME profiles, thereby reducing the likelihood of late-stage failures. mdpi.com

For chromone derivatives, various online tools and software are used to predict ADME properties based on the molecular structure. These predictions are often guided by established rules like Lipinski's rule of five, which outlines the physicochemical properties associated with good oral bioavailability. researchgate.net

Key ADME parameters that are typically predicted include:

Absorption: Evaluated through predictions of water solubility, Caco-2 cell permeability, and human intestinal absorption. mdpi.com

Distribution: Assessed by parameters like plasma protein binding and blood-brain barrier permeability.

Metabolism: Often predicted by evaluating the potential for the compound to inhibit or be a substrate for cytochrome P450 (CYP) enzymes. mdpi.com

Excretion: Can involve predictions of total clearance and renal toxicity.

Studies on analogs of this compound have shown that these compounds can have favorable ADME profiles. For example, in a study of pseudothiohydantoin derivatives, most compounds were found to meet the criteria of Lipinski's rule and showed good predicted intestinal absorption. mdpi.com

ADME Parameter Prediction for Chromone Analogs Significance
Lipinski's Rule of Five Many chromone derivatives are predicted to be compliant. sdiarticle4.commdpi.comSuggests good potential for oral bioavailability. researchgate.net
Caco-2 Permeability High permeability predicted for some analogs. mdpi.comIndicates good potential for absorption from the gut. mdpi.com
Human Intestinal Absorption High probability of absorption predicted for some analogs. mdpi.comA key factor for oral drug efficacy. mdpi.com
CYP450 Inhibition Varies depending on the specific derivative and CYP isoform. mdpi.comPredicts the potential for drug-drug interactions. mdpi.com

Chemoinformatic Analysis, Virtual Screening, and Database Mining for Novel Scaffolds

Chemoinformatics employs computational methods to analyze and manage large datasets of chemical information. Virtual screening, a key chemoinformatic technique, involves the computational screening of large compound libraries to identify molecules with a high probability of binding to a specific biological target.

For the chromone scaffold, virtual screening can be used to explore vast chemical databases and identify novel derivatives of this compound with potentially enhanced biological activity. This approach is more time and cost-effective than traditional high-throughput screening. sdiarticle4.com

Database mining can also be employed to identify known compounds with similar structural features to this compound and to gather information about their biological activities. This can provide valuable insights into the potential therapeutic applications of this compound and guide the design of new analogs.

De Novo Drug Design and Lead Optimization Strategies Based on this compound

De novo drug design is a computational approach that aims to generate novel molecular structures with desired biological properties. nih.govmdpi.com These methods can be either ligand-based, starting from a known active molecule, or structure-based, utilizing the three-dimensional structure of the target receptor. mdpi.com

The this compound scaffold can serve as an excellent starting point for de novo design and lead optimization. biosolveit.de Lead optimization is the process of modifying a promising hit compound to improve its potency, selectivity, and pharmacokinetic properties. medium.com

Computational strategies for lead optimization based on the this compound structure could involve:

Systematic modification of substituents: Exploring the effects of different functional groups at various positions on the chromone ring to establish structure-activity relationships (SARs). biosolveit.de

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve biological activity or reduce toxicity.

Scaffold hopping: Replacing the chromone core with a different chemical scaffold while maintaining the key pharmacophoric features required for biological activity. biosolveit.de

These computational approaches, often used in an iterative cycle with chemical synthesis and biological testing, can accelerate the development of new drug candidates based on the this compound framework. nih.gov

Advanced Analytical Methodologies for 6 Methoxy 2 Methyl 4h Chromen 4 One in Research Settings

Chromatographic Techniques for Separation and Quantification of 6-methoxy-2-methyl-4H-chromen-4-one

Chromatographic methods are central to the separation and quantification of this compound from reaction mixtures, biological samples, or for purity assessment. The choice of technique depends on the analytical challenge, from preparative scale purification to trace-level detection.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Developing a robust HPLC method requires the systematic optimization of several parameters to achieve adequate separation and quantification.

Method development for a chromone (B188151) derivative would typically involve screening different stationary phases and mobile phase compositions. A reverse-phase (RP) column, such as a C18, is often the first choice due to its versatility. The mobile phase would likely consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with the gradient or isocratic elution profile being optimized to ensure good resolution of the main peak from any impurities. The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and reproducibility. sielc.com

Validation of the developed HPLC method is crucial to ensure its reliability. This process involves assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters for a Chromone Derivative

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 10 µL

This table presents a hypothetical set of starting parameters for the HPLC analysis of a chromone derivative. Actual conditions would require optimization for this compound.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For the detection and quantification of this compound at trace levels, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. UPLC utilizes columns with smaller particle sizes (<2 µm), leading to higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC.

In a UPLC-MS/MS system, the UPLC separates the target analyte from the matrix components, which then enters the mass spectrometer. The mass spectrometer first ionizes the analyte, typically using electrospray ionization (ESI), and then selects the precursor ion (the molecular ion of this compound) in the first quadrupole. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and sensitivity. A study on the analysis of various metabolites demonstrated the power of UPLC-MS/MS for identifying and quantifying compounds in complex mixtures. jfda-online.com

Table 2: Representative UPLC-MS/MS Parameters for Trace Analysis

ParameterCondition
UPLC System Acquity UPLC or similar
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺ for this compound
Product Ions (m/z) To be determined from fragmentation studies

This table provides typical parameters for a UPLC-MS/MS method. The precursor and product ions are specific to the analyte and must be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Impurities

While this compound itself is not highly volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for identifying and quantifying volatile impurities that may be present from its synthesis. These could include starting materials, residual solvents, or by-products. Sample preparation for GC-MS analysis of volatile impurities in a less volatile matrix often involves headspace sampling or solid-phase microextraction (SPME) to selectively introduce the volatile components into the GC system. youtube.com

The GC column, typically a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase, separates the volatile compounds based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (usually by electron ionization - EI) and fragmented. The resulting mass spectrum provides a "fingerprint" that can be used to identify the compound by comparison to a spectral library. The importance of a high-performing GC-MS method is crucial for detecting unexpected leachables or impurities in stability samples. researchgate.net

Spectroscopic Methods for Structural Elucidation and Quantification of this compound Derivatives

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound and for the characterization of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete picture of the molecular structure.

For this compound, ¹H NMR would reveal the number of different types of protons and their connectivity through spin-spin coupling. The chemical shifts of the aromatic protons, the methyl group, and the methoxy (B1213986) group would be characteristic. ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments would identify the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
2-CH₃~2.3s
3-H~6.1s
5-H~7.8d
7-H~7.0dd
8-H~7.2d
6-OCH₃~3.9s

These are predicted values based on standard chemical shift tables and data from similar structures. Actual values must be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within a few parts per million (ppm). This allows for the determination of the elemental composition of the molecule, which is a powerful confirmation of its identity.

In addition to accurate mass measurement, HRMS coupled with tandem MS (MS/MS) can be used to study the fragmentation pathways of this compound. By inducing fragmentation of the protonated molecule [M+H]⁺, a characteristic fragmentation pattern is obtained. For the target compound, expected fragmentations could include the loss of a methyl radical from the methoxy group, loss of carbon monoxide from the pyrone ring, and retro-Diels-Alder reactions. Understanding these fragmentation patterns is crucial for structural confirmation and for developing selective detection methods in complex matrices. For example, studies on other methoxy-containing aromatic compounds have shown characteristic losses of the methyl group or the entire methoxy group. nih.govmiamioh.edu

UV-Visible and Infrared (IR) Spectroscopy for Characterization and Purity Assessment

Spectroscopic methods are fundamental, non-destructive tools for elucidating the structural features and assessing the purity of chromone derivatives. sci-hub.se UV-Visible spectroscopy provides information on the electronic transitions within the molecule's chromophore, while Infrared (IR) spectroscopy identifies its functional groups.

UV-Visible Spectroscopy

The UV-Vis spectrum of a chromone derivative is characterized by absorption bands arising from π → π* and n → π* electronic transitions within its conjugated system. utoronto.ca The core chromophore of this compound, which includes the benzopyran-4-one ring system, is expected to exhibit distinct absorption maxima. The position and intensity of these bands are influenced by the electronic effects of its substituents—the electron-donating methoxy group (-OCH₃) and the methyl group (-CH₃).

Generally, chromones display two main absorption bands in the UV region. The presence of the methoxy group, an auxochrome, on the benzene (B151609) ring typically causes a bathochromic (red) shift of the absorption maxima. utoronto.ca While specific experimental data for this compound is not widely published, the expected spectral characteristics can be inferred from the general behavior of substituted chromones. The purity of a sample can be initially assessed by comparing its UV-Vis spectrum against that of a reference standard; the presence of unexpected peaks or shifts can indicate impurities.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of key functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its structural components. The most prominent peaks would include the stretching vibration of the α,β-unsaturated ketone (C=O) of the γ-pyrone ring, typically appearing in the range of 1650-1600 cm⁻¹. Other significant signals would be the C=C stretching of the aromatic ring and the pyrone ring, and the C-O-C stretching vibrations of the ether linkage in the chromone ring and the methoxy group.

Table 1: Expected Spectroscopic Data for this compound

Spectroscopic Method Expected Feature Typical Wavelength/Wavenumber Range Assignment
UV-VisibleBand I280-350 nmπ → π* transition (Benzoyl system)
UV-VisibleBand II230-280 nmπ → π* transition (Cinnamoyl system)
Infrared (IR)Strong, sharp peak1650-1600 cm⁻¹C=O stretching (γ-Pyrone)
Infrared (IR)Multiple peaks1600-1450 cm⁻¹C=C stretching (Aromatic/Pyrone)
Infrared (IR)Multiple peaks1300-1000 cm⁻¹C-O-C stretching (Ether/Pyrone)
Infrared (IR)Peaks2950-2850 cm⁻¹C-H stretching (Aliphatic/Aromatic)

Electrochemical and Biosensor-Based Detection Methods for this compound

Modern analytical science increasingly employs electrochemical and biosensor-based methods for the sensitive and selective detection of organic molecules. While specific sensors developed exclusively for this compound are not documented in current literature, the principles for their design can be outlined based on the compound's structure.

Electrochemical Detection

Biosensor-Based Detection

Biosensors combine a biological recognition element with a physicochemical transducer to detect a target analyte. Potential biosensor strategies for this compound could include:

Enzyme-Based Biosensors: If the compound is found to be a substrate or inhibitor of a specific enzyme (e.g., a cytochrome P450 enzyme involved in its metabolism), a biosensor could be constructed. The interaction with the immobilized enzyme would lead to a measurable signal, such as a change in current, pH, or light emission.

Affinity-Based Biosensors: Using specific antibodies or aptamers that bind to the compound could form the basis of a highly selective biosensor. Techniques like Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM) could transduce the binding event into a quantifiable signal.

The development of such sensors would require significant foundational research to identify a suitable biological recognition element.

Bioanalytical Method Development for Quantification of this compound in Pre-clinical Biological Matrices

Quantifying a compound in complex biological matrices like plasma or tissue homogenates is essential during pre-clinical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and robustness. nih.govnih.gov

A hypothetical, yet standard, LC-MS/MS method for the quantification of this compound in rat plasma would involve several key steps:

Sample Preparation: The primary goal is to isolate the analyte from matrix components like proteins and phospholipids (B1166683) that can interfere with analysis. A common approach is protein precipitation, where a solvent like acetonitrile is added to the plasma sample to denature and precipitate proteins. nih.gov Alternatively, solid-phase extraction (SPE) could be used for a cleaner extract and to concentrate the analyte. nih.gov An internal standard (IS), a structurally similar molecule (e.g., a deuterated version of the analyte or another chromone derivative), would be added at the beginning to account for variability during sample processing and analysis. nih.gov

Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation would typically be achieved on a reversed-phase column (e.g., a C18 column). A gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid to improve peak shape and ionization efficiency, would be employed. nih.gov

Mass Spectrometric Detection: The column eluent is directed into the ion source of a tandem mass spectrometer. Electrospray ionization (ESI) in positive mode would likely be used to ionize the analyte, forming the protonated molecule [M+H]⁺. In the mass spectrometer, this parent ion is selected and fragmented to produce characteristic product ions. The instrument is set to monitor specific mass transitions (parent ion → product ion) for both the analyte and the IS in a process known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which provides exceptional selectivity and sensitivity for quantification. nih.gov

Table 2: Proposed Parameters for a Pre-clinical Bioanalytical LC-MS/MS Method

Parameter Description
Biological Matrix Rat Plasma
Sample Preparation Protein Precipitation with Acetonitrile containing Internal Standard
Chromatography System UHPLC
Column Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Gradient
Detection Tandem Mass Spectrometry (MS/MS)
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Selected Reaction Monitoring (SRM)
Internal Standard (IS) Structurally similar chromone or stable isotope-labeled analyte
Calibration Range e.g., 1 - 1000 ng/mL

This method would require full validation according to regulatory guidelines to assess its linearity, accuracy, precision, selectivity, and stability before being used in pre-clinical studies. nih.gov

Pre Clinical Efficacy and Proof of Concept Studies of 6 Methoxy 2 Methyl 4h Chromen 4 One in Disease Models

Efficacy in Animal Models of Inflammatory Diseases (e.g., Arthritis, Colitis)

No preclinical studies evaluating the efficacy of 6-methoxy-2-methyl-4H-chromen-4-one in animal models of inflammatory diseases, such as arthritis or colitis, have been found in the public domain. While the broader class of chromone (B188151) derivatives has been investigated for anti-inflammatory properties, specific data for the 2-methyl substituted variant is not available. For instance, research has been conducted on other derivatives like 2-phenyl-4H-chromen-4-one and 2-(2-phenylethyl)-4H-chromen-4-one, which have shown some anti-inflammatory potential in various in vitro and in vivo models. Current time information in New York, NY, US.nih.govnih.govmdpi.com However, these findings cannot be directly extrapolated to this compound.

Antitumor Efficacy of this compound in Xenograft and Syngeneic Mouse Models

There is no published evidence of the antitumor efficacy of this compound in either xenograft or syngeneic mouse models. Xenograft models, which involve the implantation of human cancer cells into immunodeficient mice, and syngeneic models, which use cancer cells from the same genetic background as the immunocompetent mouse strain, are standard methods to assess anticancer activity in vivo. mdpi.com While some chromen-4-one derivatives have been investigated for their potential as antitumor agents, specific data for this compound is absent from the scientific literature. researchgate.net

Studies in In Vivo Models of Microbial Infections (e.g., Bacterial, Fungal)

A review of the scientific literature reveals no in vivo studies on the efficacy of this compound in animal models of bacterial or fungal infections. Although some chromone analogs have been explored for their antimicrobial properties in vitro, there is a lack of data on the in vivo performance of this specific compound.

Investigation of Efficacy in Animal Models of Neurological Disorders (e.g., Ischemia, Alzheimer's models)

There are no available preclinical studies investigating the efficacy of this compound in animal models of neurological disorders, including but not limited to ischemia and Alzheimer's disease models. The neuroprotective potential of other structurally related compounds, such as certain chalcones and other chromone derivatives, has been a subject of research. nih.govrsc.orgnih.gov However, no such data has been published for this compound.

Combination Therapy Studies of this compound with Established Therapies in Pre-clinical Models

No preclinical studies have been found that evaluate the efficacy of this compound in combination with any established therapies for any disease. Research into combination therapies often aims to enhance efficacy or overcome resistance to existing treatments. While the concept of combination therapy is widely explored for various compounds, including some chromone derivatives in cancer and inflammatory disease research, there is no published data involving this compound. biorxiv.orgnih.gov

Future Perspectives and Strategic Research Directions for 6 Methoxy 2 Methyl 4h Chromen 4 One

Exploration of Novel Therapeutic Applications beyond Current Research Areas (Pre-clinical Focus)

While the chromone (B188151) class of compounds, including 6-methoxy-2-methyl-4H-chromen-4-one, has been investigated for anti-inflammatory, antioxidant, and antitumor activities, there is considerable potential for exploring new therapeutic avenues in a pre-clinical setting. nih.govnih.govontosight.ai The structural versatility of the chromone scaffold allows for the design of new derivatives with the potential to address a wider range of diseases. nih.gov

Future pre-clinical research could focus on currently underexplored areas such as:

Neurodegenerative Diseases: The blood-brain barrier poses a significant challenge for drug delivery to the central nervous system. However, the potential of chromone derivatives as inhibitors of enzymes like monoamine oxidase (MAO) suggests their promise in treating neurodegenerative conditions such as Parkinson's disease. nih.govnih.gov

Antiviral and Antimicrobial Agents: The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antiviral agents. The chromone scaffold has shown potential in this area and warrants further investigation. acs.org

Metabolic Disorders: Chromone derivatives have been explored for their antidiabetic properties, specifically as α-glucosidase inhibitors. researchgate.net Further pre-clinical studies could expand on these findings and investigate their potential in treating other metabolic disorders.

Development of Advanced Drug Delivery Systems for this compound (e.g., Nanoparticles, Liposomes, Micelles)

A significant hurdle for many promising therapeutic compounds, including chromone derivatives, is their poor bioavailability. mdpi.com Advanced drug delivery systems offer a solution to this challenge by enhancing the solubility, stability, and targeted delivery of these compounds. scispace.comnih.govnih.gov

Future research in this area should focus on:

Nanoparticles: Encapsulating this compound in nanoparticles, such as those made from polymers like PLGA, can improve its release profile and bioavailability. researchgate.netnih.gov

Liposomes: These lipid-based vesicles are biocompatible and can effectively encapsulate both hydrophilic and lipophilic drugs, making them a versatile delivery system for chromone derivatives. scispace.comnih.gov The inclusion of molecules like cholesterol and PEG can enhance the stability and circulation time of liposomes. scispace.com

Micelles: These self-assembling colloidal particles can solubilize poorly water-soluble drugs, increasing their concentration at the target site. nih.gov

Table 1: Comparison of Advanced Drug Delivery Systems

Delivery SystemDescriptionPotential Advantages for this compound
Nanoparticles Solid colloidal particles ranging in size from 10 to 1000 nm. researchgate.netImproved bioavailability, controlled release, and potential for targeted delivery. researchgate.netnih.gov
Liposomes Spherical vesicles composed of a lipid bilayer. scispace.comnih.govBiocompatible, can carry both water-soluble and fat-soluble drugs, and can be modified for targeted delivery. scispace.comnih.gov
Micelles Aggregates of surfactant molecules dispersed in a liquid colloid. nih.govEnhance the solubility of poorly soluble compounds and can increase drug stability. nih.gov

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding of Compound Effects

Omics technologies provide a powerful, high-throughput approach to understanding the complex biological effects of a compound at a systems level. nih.govnih.govmdpi.com By integrating genomics, proteomics, and metabolomics, researchers can gain a holistic view of how this compound interacts with biological systems. nih.govyoutube.com

Strategic application of omics technologies will involve:

Genomics: To identify genetic variations that may influence an individual's response to the compound. nih.govyoutube.com

Proteomics: To analyze changes in protein expression and identify the specific protein targets of the compound. nih.gov

Metabolomics: To study the alterations in metabolic pathways and gain insights into the compound's mechanism of action. nih.govyoutube.com

This integrated approach will be instrumental in identifying biomarkers for efficacy and for personalizing treatment strategies in the future. nih.govmdpi.com

Application of Artificial Intelligence and Machine Learning in Rational Design and Prediction of this compound Analogs

Key applications of AI and ML in this context include:

Predictive Modeling: Using existing data to build models that can predict the biological activity and properties of new, unsynthesized chromone analogs.

De Novo Design: Generating novel molecular structures with desired properties from scratch.

Optimization of Synthetic Routes: Developing more efficient and cost-effective methods for synthesizing promising compounds.

The integration of AI and ML into the drug design process has the potential to significantly accelerate the discovery of new and more effective chromone-based therapeutics. umich.edu

Strategic Approaches for Translational Research and Early-Stage Development of this compound-based Agents

The successful translation of a promising compound from the laboratory to the clinic requires a strategic and well-defined development plan. For this compound and its analogs, this will involve a multi-faceted approach.

A crucial first step is to prioritize the most promising therapeutic indications based on robust pre-clinical data. This involves a comprehensive evaluation of the compound's efficacy and mechanism of action in various disease models.

Once a lead indication is selected, the focus will shift to optimizing the lead compound. This may involve the synthesis and screening of a library of analogs to identify candidates with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Early-stage development will also necessitate the establishment of robust manufacturing processes and the development of analytical methods to ensure the quality and consistency of the drug substance.

Finally, a clear regulatory strategy must be defined early on to ensure that all necessary pre-clinical studies are conducted to support an Investigational New Drug (IND) application. This includes a thorough assessment of the compound's pharmacology and toxicology profile. Strategic partnerships and collaborations can also be instrumental in advancing the development of these promising agents. 4dmoleculartherapeutics.com4dmoleculartherapeutics.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methoxy-2-methyl-4H-chromen-4-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using substituted phenols and β-keto esters under acidic conditions. For example, malonic acid and phenol derivatives in phosphorous oxychloride (POCl₃) with ZnCl₂ as a catalyst yield chromen-4-one scaffolds . Optimization of temperature (60–80°C) and stoichiometric ratios (1:1.2 for phenol to malonic acid) improves yields (>70%). Purity is enhanced via recrystallization in ethanol or methanol .

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) is standard. Key steps include:

  • Data collection at 100–293 K to minimize thermal motion .
  • Disorder modeling for flexible substituents (e.g., methoxy groups) using PART instructions in SHELXL .
  • Validation via R-factors (<0.05) and Hirshfeld surface analysis to confirm hydrogen bonding patterns .
    • Example: A study on 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one achieved a mean C–C bond length of 0.002 Å with SHELXL refinement .

Advanced Research Questions

Q. How do substituent modifications at the 6-methoxy and 2-methyl positions affect the compound’s biological activity (e.g., antioxidant or anticancer properties)?

  • Methodological Answer :

  • Bioactivity Screening : Use in vitro assays (e.g., DPPH radical scavenging for antioxidants, MTT assays for cytotoxicity). For instance, hydroxylation at the 5- or 7-position enhances antioxidant activity by facilitating hydrogen atom transfer .
  • Structure-Activity Relationship (SAR) : Methyl groups at C2 reduce steric hindrance, improving binding to enzyme active sites (e.g., cyclooxygenase-2) .
  • Data Interpretation : Compare IC₅₀ values across derivatives; statistical tools like ANOVA identify significant substituent effects .

Q. What strategies resolve contradictions in NMR data for substituted chromen-4-ones, particularly regarding regiochemical assignments?

  • Methodological Answer :

  • 2D NMR : Use HSQC and HMBC to correlate protons with adjacent carbons. For example, methoxy protons (δ 3.8–4.0 ppm) show coupling with aromatic carbons in COSY spectra .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts within ±0.3 ppm of experimental values, resolving ambiguities in crowded regions .
  • Crystallographic Cross-Validation : SCXRD-derived bond lengths confirm assignments (e.g., C–O bond lengths ~1.36 Å for methoxy groups) .

Q. How can hydrogen bonding and π-π stacking interactions in chromen-4-one crystals be systematically analyzed to predict packing motifs?

  • Methodological Answer :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs for dimeric interactions) using software like Mercury .
  • Crystallographic Data Mining : Use the Cambridge Structural Database (CSD) to identify common motifs. For example, 4H-chromen-4-ones often exhibit C–H···O interactions (2.5–3.0 Å) stabilizing layered packing .
  • Energy Frameworks : Calculate interaction energies (e.g., Coulombic and dispersion terms) with CrystalExplorer to quantify packing stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.